An In-depth Technical Guide to the Physicochemical Properties of L-beta-Homoglutamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of L-beta-Homoglutamine Hydrochloride
Introduction
L-beta-Homoglutamine hydrochloride ((S)-3,6-diamino-6-oxohexanoic acid hydrochloride) is a non-proteinogenic beta-amino acid derivative. As the hydrochloride salt of L-beta-Homoglutamine, it offers enhanced stability and solubility in aqueous solutions, making it a valuable building block in peptidomimetic and medicinal chemistry research. The introduction of a beta-amino acid into a peptide backbone can induce unique conformational constraints and increase resistance to enzymatic degradation compared to its alpha-amino acid counterparts.[1] This guide provides a comprehensive overview of the known physicochemical properties of L-beta-Homoglutamine hydrochloride and details established methodologies for the experimental determination of uncharacterized parameters. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their scientific endeavors.
Chemical Identity and Structure
The fundamental characteristics of L-beta-Homoglutamine hydrochloride are summarized in the table below. These identifiers are crucial for the accurate reporting and retrieval of information regarding this compound.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride | [2] |
| Synonyms | L-β-Homo-Gln-OH·HCl, H-β-HoGln-OH·HCl | [3] |
| CAS Number | 336182-05-9 | [3] |
| Molecular Formula | C6H13ClN2O3 | [3] |
| Molecular Weight | 196.63 g/mol | [2][3] |
| Canonical SMILES | C(CC(=O)N)N.Cl | [2] |
Structural Elucidation Workflow
The definitive identification and structural confirmation of L-beta-Homoglutamine hydrochloride rely on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Workflow for the synthesis, purification, and structural confirmation of L-beta-Homoglutamine hydrochloride.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While some data for L-beta-Homoglutamine hydrochloride is available from commercial suppliers, many key parameters have not been experimentally determined and reported in peer-reviewed literature.
Physical State and Appearance
L-beta-Homoglutamine hydrochloride is typically supplied as a white to off-white solid powder.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The experimentally determined melting point for L-beta-Homoglutamine hydrochloride is not consistently reported in the public domain.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard capillary method for determining the melting point of a solid, in accordance with established laboratory practices.[4]
-
Sample Preparation:
-
Ensure the L-beta-Homoglutamine hydrochloride sample is completely dry.
-
Place a small amount of the fine powder on a clean, dry watch glass.
-
Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, heat the block at a rate of 1-2 °C per minute, starting from at least 20 °C below the estimated melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is reported as T1-T2.
-
-
Causality and Trustworthiness:
-
A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.
-
Using a fresh, properly packed sample for each determination ensures reproducibility. This protocol is self-validating through the observation of a sharp melting range for a pure substance.
-
Solubility
The solubility of L-beta-Homoglutamine hydrochloride in various solvents is a critical parameter for its handling, formulation, and application in biological assays. As a hydrochloride salt of an amino acid, it is expected to be soluble in water and other polar protic solvents. However, quantitative solubility data is not widely available.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for testing of chemicals and is suitable for determining the water solubility of substances.[5][6][7][8][9]
-
Preparation:
-
Add an excess amount of L-beta-Homoglutamine hydrochloride to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline (PBS), ethanol) in a sealed, thermostatted vessel.
-
The excess solid is necessary to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the required equilibration time (typically 24-48 hours).
-
-
Separation and Quantification:
-
Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12][13][14]
-
-
Causality and Trustworthiness:
-
Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Ensuring the presence of excess solid throughout the experiment validates that the solution has reached saturation. The use of a validated HPLC method for quantification ensures the accuracy and reliability of the determined solubility value.
-
Acidity (pKa)
L-beta-Homoglutamine hydrochloride possesses at least two ionizable groups: a carboxylic acid group and an amino group. The pKa values of these groups dictate the net charge of the molecule at a given pH, which is crucial for its interaction with biological targets and its behavior in solution.[15][16] The experimental pKa values for L-beta-Homoglutamine hydrochloride have not been reported. For comparison, the alpha-amino acid L-glutamine has pKa values of approximately 2.17 (carboxyl) and 9.13 (amino).[17] The pKa values for the beta-amino acid will differ due to the different positioning of the amino group relative to the carboxyl group.[18]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a reliable and widely used technique for determining the pKa values of ionizable compounds.[15][19][20]
-
Preparation:
-
Accurately weigh a sample of L-beta-Homoglutamine hydrochloride and dissolve it in a known volume of deionized, CO2-free water.
-
Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
-
Titration:
-
Place the solution in a thermostatted beaker with a magnetic stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first derivative of the titration curve can be used to accurately determine the equivalence points.
-
-
Causality and Trustworthiness:
-
The use of a calibrated pH meter and standardized titrant ensures the accuracy of the measurements.
-
The shape of the titration curve provides a visual validation of the number of ionizable groups and their approximate pKa values.
-
Titration and Ionization Workflow
The ionization state of L-beta-Homoglutamine hydrochloride is dependent on the pH of the solution, which can be visualized through a titration workflow.
Caption: The process of determining pKa values and the corresponding ionization states of L-beta-Homoglutamine.
Stability
The stability of L-beta-Homoglutamine hydrochloride in both solid and solution states is a critical factor for its storage, handling, and use in experimental settings. As a hydrochloride salt, it is expected to be more stable in the solid state than its free base form. In aqueous solutions, amino acids can be susceptible to degradation, particularly at elevated temperatures and extreme pH values.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines an approach for assessing the stability of L-beta-Homoglutamine hydrochloride in solution, in line with pharmaceutical stability testing guidelines.[21][22][23][24][25]
-
Method Development:
-
Develop a stability-indicating HPLC method, typically a reverse-phase method, capable of separating the intact L-beta-Homoglutamine hydrochloride from potential degradation products.
-
The method should be validated for specificity, linearity, accuracy, and precision.
-
-
Stress Testing (Forced Degradation):
-
Expose solutions of L-beta-Homoglutamine hydrochloride to various stress conditions, such as:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative: 3% H2O2 at room temperature.
-
Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution.
-
-
Analyze samples at various time points to monitor the degradation of the parent compound and the formation of any degradation products.
-
-
Long-Term Stability:
-
Store solutions of L-beta-Homoglutamine hydrochloride at various temperatures (e.g., 4 °C, 25 °C) and pH values.
-
Analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6 months) to determine the rate of degradation under normal storage conditions.
-
-
Data Analysis:
-
Calculate the percentage of the remaining L-beta-Homoglutamine hydrochloride at each time point.
-
The degradation kinetics can be determined by plotting the concentration of the compound versus time.
-
-
Causality and Trustworthiness:
-
Forced degradation studies help to identify potential degradation pathways and ensure that the analytical method is "stability-indicating" (i.e., can separate degradants from the main peak).
-
Long-term stability studies provide data to establish appropriate storage conditions and shelf-life for solutions of the compound.
-
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone. The chemical shifts and coupling patterns will be characteristic of the beta-amino acid structure.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the chemical environment of each carbon (e.g., carboxyl, amide, aliphatic).
Infrared (IR) Spectroscopy
The IR spectrum of L-beta-Homoglutamine hydrochloride is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.
-
N-H stretch (amine hydrochloride and amide): Bands in the region of 3000-3300 cm⁻¹.
-
C=O stretch (carboxylic acid and amide): Strong absorptions around 1650-1750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 161.10. The hydrochloride salt itself will not be observed directly.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide information about the connectivity of the molecule. Common fragmentation pathways for glutamine-containing peptides include the loss of ammonia (NH₃) and water (H₂O).[26]
Conclusion
L-beta-Homoglutamine hydrochloride is a valuable compound for chemical and biological research. This guide has consolidated the available physicochemical data and provided a framework of established experimental protocols for the determination of its key properties. By following these methodologies, researchers can obtain the necessary data to confidently utilize L-beta-Homoglutamine hydrochloride in their studies, contributing to the advancement of peptidomimetic design and drug discovery. The principles of causality and self-validation embedded in these protocols ensure the generation of reliable and reproducible data, upholding the highest standards of scientific integrity.
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